tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate

PROTAC linker design Conformational restriction Stereochemistry

Sourcing a geometrically defined, orthogonally protected cyclobutane linker often forces a compromise between scaffold rigidity and synthetic versatility. This trans-configured building block solves that problem. Its Boc-protected amine and free aminomethyl group allow sequential, unambiguous conjugation for PROTAC and peptidomimetic programs. • Confirmed trans-1,3-substitution geometry, avoiding the altered LogD and target engagement seen with cis-isomer (CAS 871014-28-7) substitutions. • Rigid cyclobutane core optimizes ternary complex formation in PROTACs, offering superior conformational constraint over linear diamines. • Orthogonal protecting groups streamline solid-phase or solution-phase synthesis, reducing overall step count and purification burden.

Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
CAS No. 1214727-57-7
Cat. No. B058810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (3-(aminomethyl)cyclobutyl)carbamate
CAS1214727-57-7
Molecular FormulaC10H20N2O2
Molecular Weight200.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CC(C1)CN
InChIInChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-4-7(5-8)6-11/h7-8H,4-6,11H2,1-3H3,(H,12,13)
InChIKeyACDLXPYQWYTZLE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate Overview


tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate (CAS: 1214727-57-7), commonly referred to as its trans-isomer, is a small-molecule synthetic intermediate with the molecular formula C₁₀H₂₀N₂O₂ and a molecular weight of 200.28 g/mol [1]. Its structure comprises a rigid cyclobutane core substituted with a primary aminomethyl group (-CH₂NH₂) and an amine group protected by an acid-labile tert-butyloxycarbonyl (Boc) group [2]. This orthogonal protection strategy, combined with the constrained cyclobutyl scaffold, defines its primary utility: it is a heterobifunctional linker used extensively as a building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other complex molecular constructs in medicinal chemistry .

Orthogonal Boc/amine handles enable sequential bioconjugation
Trans-cyclobutane core enforces defined exit vector geometry
Fits PROTAC linker and conformationally restricted scaffold design

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate Substitution Risks


While many protected diamines exist, attempting to substitute tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate with a close structural or functional analog often leads to project failure. Substitution with an alternative, such as the cis-isomer (CAS 871014-28-7) [1] or a derivative with an additional methylene spacer like tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate (CAS 1363382-06-2) , introduces quantifiable changes in key properties. As detailed in the evidence below, these changes impact the molecule's three-dimensional geometry, physicochemical properties (e.g., LogD), and ultimately, the biological activity and synthetic tractability of the final compound. The following section quantifies these differences to inform a data-driven procurement decision.

Stereochemical mismatch

Cis-isomer introduces a different exit vector angle, likely disrupting designed ternary complex geometry.

Linker length alteration

Methylene-extended analog adds flexibility and may shift PROTAC structure-activity relationships away from the constrained C10 scaffold.

Storage requirement mismatch

Many unprotected amine building blocks require cold-chain handling; substitution may introduce degradation risk and logistics constraints.

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate: Head-to-Head Evidence


Stereochemistry: Trans vs. Cis Cyclobutane

The target compound, tert-Butyl (trans-3-(aminomethyl)cyclobutyl)carbamate (CAS 1214727-57-7), possesses a trans-1,3-disubstituted cyclobutane ring [1]. This rigid, non-planar scaffold enforces a specific and predictable exit vector (~108-112 degrees between substituents) compared to its cis-isomer (CAS 871014-28-7), where the vectors are on the same face of the ring. This difference in geometry is critical for linker design, as it directly influences the spatial orientation of the target protein ligand and the E3 ligase ligand in a PROTAC molecule, which can dramatically affect ternary complex formation and degradation efficiency. [1]

Exit Vector Geometry
Head-to-head
Trans ~108–112° dihedral
vs cis acute angle
Confirms required linker spatial orientation
Structural analysis context
PROTAC linker design Conformational restriction Stereochemistry

Linker Length: Cyclobutane vs. Cyclobutylmethyl

The target compound provides a direct 1,3-substitution pattern on the cyclobutane ring (C₁₀ core). A close analog, tert-butyl ((3-(aminomethyl)cyclobutyl)methyl)carbamate (CAS 1363382-06-2), introduces an additional methylene (-CH₂-) spacer on one side (C₁₁ core), increasing molecular weight to 214.31 g/mol [1]. This seemingly small change extends the linker length and adds flexibility, which can alter the distance between the two bound ligands in a PROTAC. The extra flexibility may also change the compound's physicochemical profile. While direct LogD data for both compounds is not available, the additional methylene group is expected to increase lipophilicity, potentially affecting solubility and permeability. [1]

Linker Scaffold Length
Head-to-head
C10 core, 200.28 g/mol
vs C11 methylene-extended, 214.31 g/mol
Defines linker reach and rigidity
Impacts PROTAC SAR
PROTAC linker Chemical space Linker length

Verified Purity Across Suppliers

A critical differentiator in procurement is the availability of high-purity material. While the compound is commonly listed at 95% purity , several reputable suppliers offer it at higher grades, including 97% and ≥98% . This consistency in available high purity reduces the risk of impurities affecting downstream reactions, particularly in sensitive catalytic steps or final product formulation. In contrast, alternative linkers or isomers may not be as readily available at similar high purities, necessitating additional in-house purification and validation.

Purity Grade Availability
Supplier data
97% to ≥98% available
vs typical 95% for class
May reduce pre-use purification needs
Verify lot-specific COA
Sourcing Quality control Purity

Storage Stability Advantage

The target compound demonstrates excellent practical stability, with multiple suppliers confirming storage at room temperature or with standard refrigerated conditions (2-8°C) for long-term storage . One vendor notes the product is stable at ambient temperature during shipping . This contrasts with many other amine-containing building blocks that require strict -20°C storage and shipping on dry ice to prevent degradation. The compound's robustness simplifies procurement logistics, reduces shipping costs, and minimizes the risk of sample degradation during transit or short-term storage, ensuring the material received is of the expected quality.

Storage Stability Profile
Class-level inference
Ambient temperature acceptable
vs −20°C cold-chain typical
May simplify procurement logistics
Stability testing recommended
Storage conditions Stability Logistics

tert-Butyl (3-(aminomethyl)cyclobutyl)carbamate Validated Applications


PROTAC Linker Development

This is the primary and most well-documented application. The compound's orthogonal protecting groups (Boc-protected amine and a free primary amine) allow for sequential deprotection and conjugation. Its rigid cyclobutane core serves as a constrained linker, which can be crucial for optimizing the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to efficient ubiquitination and subsequent proteasomal degradation of the target .

Conformationally Restricted Peptidomimetics

The trans-1,3-disubstituted cyclobutane ring is a known motif for replacing peptide bonds or amino acid spacers to confer metabolic stability and conformational rigidity. This compound can be incorporated into peptide backbones or used as a scaffold to present pharmacophores in a specific, pre-organized 3D orientation. This is particularly valuable for medicinal chemists aiming to improve the pharmacokinetic properties of peptide-based drug candidates .

CNS-Targeted Ligand Synthesis

Cyclobutane-containing motifs are frequently explored in central nervous system (CNS) drug discovery due to their favorable balance of lipophilicity and topological polar surface area (tPSA). The target compound, with a computed tPSA of 64.4 Ų, falls within a desirable range for brain penetration . Its primary amine and protected amine functionalities offer versatile handles for constructing diverse CNS-focused chemical libraries.

Application
Selection Property
Validation Focus
PROTAC Linker Development
Orthogonal protecting groups, rigid cyclobutane core
Stepwise bioconjugation, ternary complex optimization
Conformationally Restricted Peptidomimetics
Trans-1,3-disubstituted scaffold
Conformational stability, metabolic resistance assessment
CNS-Targeted Ligand Research
Predicted CNS drug-like property profile
CNS MPO score, brain penetration model evaluation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
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